4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring substituted with a bromine atom and a pyrrolidinyl group. Its molecular formula is C10H13BrN4, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine belongs to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic heterocycles that have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
The synthesis of 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves several steps:
The reaction conditions often include temperature control, inert atmosphere (e.g., nitrogen), and careful monitoring of reagent addition to ensure high purity and yield of the desired product.
The molecular structure of 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine features a pyrazole core with specific substituents:
Molecular weight: 256.14 g/mol
Melting point: Not well-documented but generally falls within typical ranges for similar compounds.
4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that pyrazole derivatives often exhibit activity against various biological targets, potentially acting as inhibitors or modulators in biochemical pathways related to inflammation or cancer .
The compound is typically a solid at room temperature, with properties influenced by its molecular structure. Specific melting points and solubility characteristics would need experimental determination.
Relevant data includes:
4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine has potential applications in medicinal chemistry and pharmacology due to its structural characteristics:
The construction of the functionalized pyrazole core follows sequential regioselective modifications, leveraging the inherent electronic bias of the heterocycle. Electrophilic substitution favors the C4 position, while nucleophilic attacks occur at C3/C5, enabling precise bromination and amine installation. The core synthesis typically employs cyclocondensation strategies, where 1,3-dicarbonyl precursors react with monosubstituted hydrazines under acid-catalyzed conditions to yield 1-substituted pyrazol-3-amines [6]. Enaminones serve as versatile masked carbonyl equivalents, as demonstrated in the synthesis of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, where 2-pyrrolidinone-derived enaminone intermediates undergo regioselective hydrazine cyclocondensation [3]. Microwave-assisted copper catalysis significantly enhances efficiency for subsequent functionalization steps, enabling C-N couplings in <1 hour at 80°C with CuI (5 mol%) and carbazole-based ligands (10 mol%) in diethylene glycol solvent systems [4].
Table 1: Key Pyrazole Core Assembly Methods
Precursor Type | Reagent | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
1,3-Dicarbonyl | Hydrazine derivatives | Acid catalysis (DMF/HCl) | 98:2 (1,3,5-trisubstituted) | 74–89% [6] |
Enaminones | Hydrazine hydrate | Reflux, ethanol | Position 4 functionalization | >70% [3] |
β,γ-Unsaturated hydrazones | Cu catalyst, O₂ | Aerobic oxidative cyclization | C3/C5 control | 65–92% [8] |
The introduction of the 2-(pyrrolidin-1-yl)ethyl side chain at N1 requires careful optimization to avoid quaternary ammonium salt formation. A two-step approach proves most effective: (1) chloroethylation of the pyrazole nitrogen using 1-bromo-2-chloroethane in acetonitrile with K₂CO₃ base, followed by (2) nucleophilic displacement of chloride with pyrrolidine. The second step necessitates polar aprotic solvents (e.g., DMF or NMP) at 60–80°C for 12–24 hours to achieve complete conversion [2]. Phase-transfer catalysis (tetrabutylammonium bromide) improves yields to >85% by enhancing pyrrolidine solubility in dichloromethane/water biphasic systems. Steric hindrance at the pyrrolidine nitrogen influences reaction kinetics, with N-unsubstituted pyrrolidine reacting 4.7x faster than 2,5-dimethylpyrrolidine under identical conditions [10]. Microwave irradiation (100W, 120°C) reduces displacement time to 30 minutes while maintaining yields at 82±3% [8].
Table 2: Pyrrolidine-Ethyl Side Chain Coupling Efficiency
Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1-Bromo-2-chloroethane | K₂CO₃ | CH₃CN | 50 | 8 | 75 [2] |
1,2-Dibromoethane | Cs₂CO₃ | DMF | 80 | 12 | 68 |
2-Chloroethanesulfonate | K₂CO₃ | Acetone | 56 | 10 | 71 |
1-Bromo-2-chloroethane + pyrrolidine | K₂CO₃ | DMF/H₂O (PTC) | 25 | 6 | 87 [10] |
Electrophilic bromination at C4 requires protection of the C3-amino group to prevent oxidation. Acetylation using acetic anhydride/pyridine (1:1) at 0°C provides the acetamide derivative, which directs bromination exclusively to C4. Brominating agents show distinct reactivity profiles:
Regioselectivity is confirmed via NMR coupling constants: C4-H in 4-bromopyrazoles typically exhibits NOE correlations with C5-H (J=1.8–2.1 Hz) but not with C3 substituents [3]. Deacetylation under mild basic conditions (K₂CO₃/MeOH/H₂O) restores the amine without cleaving the pyrrolidine-ethyl linkage.
Purification challenges arise from hydrophilic pyrrolidine moieties and polar brominated intermediates. Sequential purification strategies maximize recovery:
Yield optimization focuses on:
Final product validation employs triple detection:
Table 3: Purification Methods Comparison
Method | Solvent System | Purity (%) | Recovery (%) | Key Advantages |
---|---|---|---|---|
Silica chromatography | CHCl₃/MeOH/NH₄OH (90:9:1) | 95–97 | 80–85 | Removes di-alkylated impurities |
Recrystallization | EtOH/H₂O (4:1) | >99 | 65–70 | Excellent crystal formation |
Ion-exchange resin | Dowex 50WX4, NH₄OH elution | 98 | 75 | Removes metal catalysts |
Centrifugal partition | Hexane/EtOAc/MeOH/H₂O (1:1:1:1) | 97 | 82 | Scalable to >100g |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: